molecular formula C23H32O3 B193197 16-Dehydropregnenolone acetate CAS No. 979-02-2

16-Dehydropregnenolone acetate

Cat. No. B193197
CAS RN: 979-02-2
M. Wt: 356.5 g/mol
InChI Key: MZWRIOUCMXPLKV-RFOVXIPZSA-N
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Description

16-Dehydropregnenolone acetate (DPA) is a crucial intermediate for the synthesis of steroid hormones-based drugs. It is an antagonist for farnesoid X receptor (FXR) and modulates cholesterol metabolism. It is considered as a potential antihyperlipidemic agent .


Synthesis Analysis

A three-step efficient synthesis for the commercial production of 16-dehydropregnenolone acetate (16-DPA) from diosgenin, in an overall yield of 60%, has been developed . This process involves the generation of acetylonium ion (CH3C+=O) in optimum concentration from acetic anhydride using in the molar ratio of 1:3.5(diosgenin:Ac2O) in a pressure reactor in a medium of a hydrocarbon solvent . Another method involves a chromium- and MnO2-free green synthesis of 16-DPA starting from diosgenin. The reaction sequence involves three steps: acetolysis followed by acetylation, oxidation, and hydrolysis .


Molecular Structure Analysis

The molecular formula of 16-Dehydropregnenolone acetate is C23H32O3. The molecular weight is 356.5 g/mol . The IUPAC name is [(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .


Chemical Reactions Analysis

The synthesis of 16-DPA involves several chemical reactions, including acetolysis, acetylation, oxidation, and hydrolysis .


Physical And Chemical Properties Analysis

16-DPA has a density of 1.1±0.1 g/cm3, a boiling point of 464.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.6±3.0 kJ/mol, and the flash point is 200.1±28.8 °C . The index of refraction is 1.547, and the molar refractivity is 101.6±0.4 cm3 .

Scientific Research Applications

Synthesis and Preparation

  • 16-Dehydropregnenolone acetate (16-DPA) can be prepared from diosgenin using a simplified, one-pot method, offering an efficient approach for industrial-scale production (Mićović, Ivanovic, & Piatak, 1990).
  • A green synthesis process has been developed for 16-DPA, utilizing less toxic and environmentally friendly oxidizing agents and solvents, making it commercially viable for industrial-scale production (Zhan et al., 2005).

Chemical Transformations and Reactions

  • 16-DPA undergoes various chemical transformations. For example, when treated with mercuric(II) acetate, it furnishes unique compounds, which have been identified and elucidated based on spectral data analysis (Ghosh, Sarkar, & Das, 2009).
  • The reaction of 16-DPA with 2-aminobenzimidazole has been studied, revealing insights into the reaction mechanism and potential for creating new steroidal derivatives (Wojtkielewicz et al., 2017).

Industrial and Pharmacological Potential

  • 16-DPA serves as a key intermediate for various steroidal products, including dehydroepiandrosterone and nandrolone decanoate. Its synthesis and application in different forms, such as oximes, have been explored for enhancing its industrial utility (Zhang Lu-lu, 2011).
  • Bioconversion of 16-DPA to androsta-1,4-diene-3,17-dione (ADD), a compound important for the production of female sex hormones, has been optimized, demonstrating its potential in biotechnological applications (Banerjee, Shukla, Shinde, & Patil, 2003).

Solubility and Pharmacokinetics Studies

  • The solubilities of 16-DPA in various solvents have been measured, providing essential data for its application in pharmaceutical formulations (Zhang & Guo, 2011).
  • Studies on the pharmacokinetics and tissue distribution of 16-DPA, especially in its inclusion complex form, offer insights into its potential clinical applications and bioavailability improvements (Sun et al., 2017).

Safety And Hazards

When handling 16-DPA, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWRIOUCMXPLKV-RFOVXIPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057857
Record name Dehydropregnenolone acetate
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Dehydropregnenolone acetate

CAS RN

979-02-2
Record name Dehydropregnenolone acetate
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Record name Dehydropregnenolone acetate
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Record name 16-Dehydropregnenolone acetate
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Record name Dehydropregnenolone acetate
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Record name 20-oxopregna-5,16-dien-3-β-yl acetate
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Record name PREGNADIENOLONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
539
Citations
AV Silva-Ortiz, E Bratoeff, T Ramírez-Apan… - Bioorganic & medicinal …, 2015 - Elsevier
… The aim of this study was to synthesize several 16-dehydropregnenolone acetate derivatives containing a triazole ring at C-21 and a linear or alicyclic ester moiety at C-3 of the steroidal …
Number of citations: 17 www.sciencedirect.com
P Chowdhury, JM Borah, M Bordoloi… - J. Chem. Eng. Process …, 2011 - academia.edu
… oral contraceptives etc. are synthesized from 16-dehydropregnenolone acetate (16-DPA) 1, … Synthesis of 16-dehydropregnenolone acetate (16-DPA) 1 from solasodine 2 and diosgenin …
Number of citations: 23 www.academia.edu
A Goswami, R Kotoky, RC Rastogi… - … process research & …, 2003 - ACS Publications
… The solid was thoroughly washed with water and was then crystallized from methanol to afford pure 16-dehydropregnenolone acetate (9). Yield = 26.56 (75%), mp 172C, (lit. 172−173C)…
Number of citations: 56 pubs.acs.org
PJE Vronen, N Koval, A Groot - Arkivoc, 2004 - arkat-usa.org
The use of solanidine as starting material for the synthesis of steroid hormones was strongly stimulated by the possibility to isolate large amounts (ton scale) of potato glycoalkaloids …
Number of citations: 22 www.arkat-usa.org
Z Yan, L Yong‐Yong, C Xue‐Xin… - Chinese Journal of …, 2005 - Wiley Online Library
… Accordingly 16‐dehydropregnenolone acetate (16‐DPA), an important intermediate for preparation of steroidal drugs, was prepared in good yield (75%) when photoreaction was run in …
Number of citations: 12 onlinelibrary.wiley.com
V Mancino, B Cerra, A Piccinno… - … Process Research & …, 2018 - ACS Publications
… In this work, we were challenged to develop a continuous flow process for the preparation of 16-dehydropregnenolone acetate (16-DPA, 1), a key substrate for the production of several …
Number of citations: 12 pubs.acs.org
H Li, J Fang, J Li, Y Wang, X Tian, Y Xiang - Research on Chemical …, 2013 - Springer
A series of new phenyl esters based on a 5,16-pregnadiene-20-one skeleton, namely 3β-benzoyloxy-5,16-pregnadiene-20-ones, which may be good inhibitors of 17α-hydroxylase and …
Number of citations: 6 link.springer.com
D Baruah, RN Das, D Konwar - Synthetic Communications, 2016 - Taylor & Francis
Chromium- and MnO 2 -free green synthesis of industrially important steroidal drug intermediate 16-dehydropregnenolone acetate (16-DPA) starting from diosgenin is reported. The …
Number of citations: 8 www.tandfonline.com
BB Shingate, BG Hazra, VS Pore, RG Gonnade… - Tetrahedron, 2007 - Elsevier
… realized, starting from readily available 16-dehydropregnenolone acetate. The key step of … Catalytic hydrogenation of 16-dehydropregnenolone acetate and 16-dehydropregnenolone …
Number of citations: 36 www.sciencedirect.com
A Mukherjee, SB Mahato - Journal of steroid biochemistry, 1984 - Elsevier
Fermentation of 16-dehydropregnenolone acetate (1a) with Streptomyces albus yielded 16-dehydropregnenolone (1b) and 16-dehydroprogesterone (IIa). Similar incubation of …
Number of citations: 12 www.sciencedirect.com

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